
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide, also known as TAK-632, is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. TAK-632 has shown promise as a potential cancer therapy in preclinical studies.
Mecanismo De Acción
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide acts by inhibiting the activity of MEK1 and MEK2, which are upstream kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting MEK1 and MEK2, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide blocks the downstream activation of ERK1 and ERK2, which are key effectors of the pathway.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have other biochemical and physiological effects. For example, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been shown to inhibit the production of inflammatory cytokines in macrophages. 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has also been shown to have cardioprotective effects in a mouse model of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide as a research tool is its specificity for MEK1 and MEK2. This allows researchers to study the effects of inhibiting this specific pathway without the confounding effects of off-target inhibition. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors like 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. Additionally, there is interest in combining MEK inhibitors with other targeted therapies or immunotherapies to enhance their efficacy. Finally, there is interest in exploring the use of MEK inhibitors in combination with chemotherapy or radiation therapy to improve outcomes for cancer patients.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxy-1-naphthaldehyde to form a Schiff base intermediate. This intermediate is then reacted with acryloyl chloride to form the final product, 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide. The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been described in detail in the scientific literature.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of 2-cyano-N-(4-fluorophenyl)-3-(4-methoxy-1-naphthyl)acrylamide in mouse models of cancer.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-20-11-6-14(18-4-2-3-5-19(18)20)12-15(13-23)21(25)24-17-9-7-16(22)8-10-17/h2-12H,1H3,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHNQQSXLUCGH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)
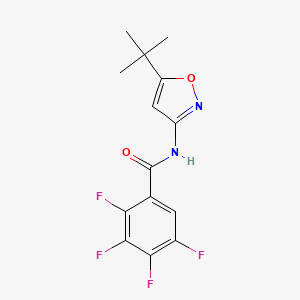
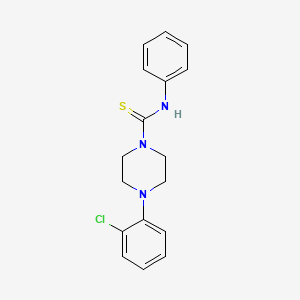
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)


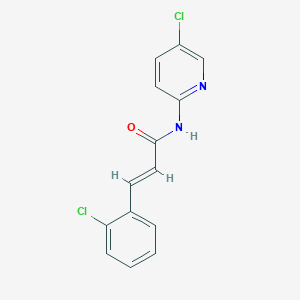

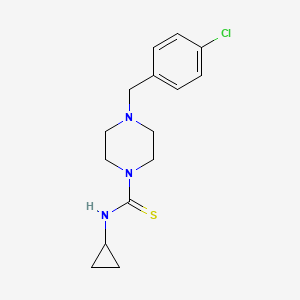

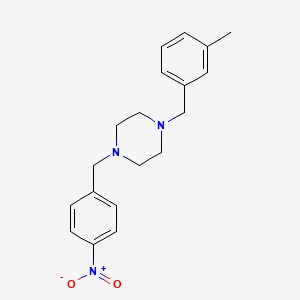
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)